3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide CAS number and physical properties
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide CAS number and physical properties
An In-depth Technical Guide to 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
This document provides a comprehensive technical overview of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to its status as a potentially novel chemical entity, this guide synthesizes information from established chemical principles and data on structurally related molecules to provide a robust predictive profile. We will delve into its chemical identity, proposed synthesis, predicted physical and chemical properties, safety considerations, and potential applications in the field of biomedical research.
Introduction and Chemical Identity
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide is a halogenated benzamide derivative. The core structure consists of a benzene ring substituted with bromine and chlorine atoms, connected via an amide linkage to a 2-(methylsulfonyl)ethyl side chain. While a specific CAS number for this compound is not publicly available at the time of this publication, its structure suggests significant potential for biological activity, drawing from the well-documented pharmacophoric properties of both the halogenated benzamide scaffold and the sulfonyl group.
The strategic placement of a bromine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] Such halogenation patterns are known to play a critical role in modulating the biological activity of drug candidates.[2][3] The N-alkyl sulfonamide moiety is also a key feature in many pharmacologically active compounds, contributing to their solubility and ability to form hydrogen bonds with biological targets.[4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C10H11BrClNO3S | - |
| Molecular Weight | 340.62 g/mol | - |
| Appearance | White to off-white solid | Inferred from related benzamides |
| Melting Point | >150 °C | Inferred from related halogenated benzamides[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structural components |
| XLogP3 | ~3.0-4.0 | Predictive modeling based on components[6][7] |
Proposed Synthesis Workflow
The synthesis of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide can be achieved through a standard two-step process, beginning with the activation of the corresponding carboxylic acid followed by amidation.
Synthesis of the Acyl Chloride Intermediate
The first step involves the conversion of 3-bromo-4-chlorobenzoic acid to its more reactive acyl chloride derivative, 3-bromo-4-chlorobenzoyl chloride. This is a common transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.
Caption: Formation of the acyl chloride intermediate.
Amide Bond Formation
The final product is synthesized via a nucleophilic acyl substitution reaction between 3-bromo-4-chlorobenzoyl chloride and 2-(methylsulfonyl)ethylamine. This reaction is typically performed under Schotten-Baumann conditions, in a biphasic system or in a suitable organic solvent with the presence of a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct.[11]
Caption: Amide bond formation to yield the final product.
Detailed Experimental Protocol
Materials:
-
Thionyl chloride (SOCl₂)[10]
-
2-(Methylsulfonyl)ethylamine or its hydrochloride salt[13][14]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride [7][15]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-chlorobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
-
Dissolve 2-(methylsulfonyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). If using the hydrochloride salt of the amine, use 2.2 eq of triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 3-bromo-4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide.
Potential Applications and Research Interest
Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities.[2] The incorporation of bromo and chloro substituents on the phenyl ring, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.
-
Oncology: Many halogenated benzamides have been investigated as anticancer agents. For instance, some act as inhibitors of protein kinases like Bcr-Abl, which are implicated in certain types of leukemia.[16] The specific substitution pattern of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide could be explored for its potential as a kinase inhibitor or as an inhibitor of other cancer-related targets.[17]
-
Antimicrobial and Anti-inflammatory Agents: Benzamide derivatives have shown promise as antimicrobial and anti-inflammatory drugs.[18] The presence of halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes of pathogens.
-
Neuroscience: Certain benzamides are used in the treatment of psychiatric disorders.[2] While the direct neurological effects of this specific compound are unknown, the benzamide scaffold is a known pharmacophore for central nervous system targets.
-
Chemical Biology Probes: The methylsulfonyl moiety can act as a versatile functional group. For instance, heteroaryl sulfones have been used as reagents for the selective arylation of cysteine residues in proteins, suggesting that derivatives of the title compound could be developed as covalent inhibitors or chemical biology probes.[19]
Safety and Handling
As 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide is a novel compound, a dedicated Safety Data Sheet (SDS) is not available. Therefore, it is crucial to handle this chemical with the utmost care, assuming it is hazardous. The safety profile can be inferred from its precursors and structurally related compounds.
Precursor Safety:
-
3-Bromo-4-chlorobenzoic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][20][21]
-
Thionyl chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
2-(Methylsulfonyl)ethylamine: Causes severe skin burns and eye damage.[14][22] Its hydrochloride salt is classified as an irritant.[13][23]
Handling Precautions for the Final Compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[24]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide represents a promising, albeit underexplored, chemical entity with significant potential for applications in drug discovery and chemical biology. This guide provides a foundational understanding of its synthesis, predicted properties, and safety considerations based on established chemical principles and data from analogous structures. Further empirical investigation is warranted to fully characterize this compound and explore its potential biological activities.
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